![molecular formula C4H10O3S B1215426 2,2'-Sulfinyldiethanol CAS No. 3085-45-8](/img/structure/B1215426.png)
2,2'-Sulfinyldiethanol
Overview
Description
Synthesis Analysis
The major hydrolytic breakdown product of mustard gas (bis(2-chloroethyl)sulfide), known as thiodiglycol (TDG), is gradually oxidized in water to its sulfoxide analogue 2,2’-sulfinyldiethanol (TDGO) .
Molecular Structure Analysis
The molecular formula of 2,2’-Sulfinyldiethanol is C4H10O3S . It has an average mass of 138.185 Da and a monoisotopic mass of 138.035065 Da .
Physical And Chemical Properties Analysis
2,2’-Sulfinyldiethanol has a density of 1.4±0.1 g/cm³ . Its boiling point is 434.3±30.0 °C at 760 mmHg . The vapour pressure is 0.0±2.4 mmHg at 25°C . The enthalpy of vaporization is 79.7±6.0 kJ/mol . The flash point is 216.5±24.6 °C . The index of refraction is 1.570 . The molar refractivity is 32.5±0.3 cm³ .
Scientific Research Applications
Detection of Chemical Warfare Agents
2,2’-Sulfinyldiethanol is a sulfoxide analogue of 2,2’-Thiodiethanol (thiodiglycol), which is a major hydrolytic breakdown product of mustard gas . It can be used in the detection of these compounds in environmental waters by high-performance liquid chromatography .
Environmental Monitoring
The compound can be used in environmental monitoring as it is a breakdown product of mustard gas, a chemical warfare agent . Its presence in water bodies can indicate the use or disposal of such agents .
Research on Oxidation Processes
2,2’-Sulfinyldiethanol is formed through the oxidation of 2,2’-Thiodiethanol in water . Studying this process can provide insights into the behavior and fate of similar compounds in the environment .
Photocatalytic Studies
The compound can be used in studies investigating photocatalytic reactions . Its transformation under sunlight can be studied to understand the mechanisms of such reactions .
Development of Analytical Methods
2,2’-Sulfinyldiethanol can be used in the development and testing of new analytical methods . For example, it has been used in the development of a high-performance liquid chromatography method for the detection of trace amounts of certain compounds .
Chemical Defense Research
The compound has been used in research conducted by the Chemical Defense Research Institute of the Chinese People’s Liberation Army . The specific nature of this research is not detailed in the available sources.
Safety and Hazards
The safety data sheet for 2,2’-Sulfonyldiethanol solution indicates that it is classified as a respiratory sensitizer (Resp. Sens. 1) under the GHS classification . The hazard statements include H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P342 + P311 (If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician) .
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound .
properties
IUPAC Name |
2-(2-hydroxyethylsulfinyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c5-1-3-8(7)4-2-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPPUVICXLDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184862 | |
Record name | Ethanol, 2,2'-sulfinylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3085-45-8 | |
Record name | Thiodiglycol sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3085-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-sulfinylbis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2,2'-sulfinylbis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethanesulfinyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2'-Sulfinyldiethanol detected and quantified in environmental samples?
A1: A highly sensitive method employing High Performance Liquid Chromatography (HPLC) has been developed to detect and quantify trace amounts of 2,2'-Sulfinyldiethanol (TDGO), along with its precursor 2,2'-Thiodiethanol (TDG) and oxidation product 2,2'-Sulfonyldiethanol (TDGO2), in water samples. [] This method utilizes an ion-exclusion column and an isocratic mobile phase of 100 mM perchloric acid. Detection is achieved through ultraviolet (UV) absorbance at 208 nm and pulsed amperometric detection (PAD). The PAD method employs a platinum working electrode with specific sampling, cleaning, and regenerating potentials. This approach enables the detection of TDGO in environmental waters at concentrations as low as 40-80 ng. []
Q2: Can you elaborate on the formation of 2,2'-Sulfinyldiethanol from 2,2'-Thiodiethanol?
A2: 2,2'-Sulfinyldiethanol (TDGO) is formed through the gradual oxidation of 2,2'-Thiodiethanol (TDG) in aqueous environments. [] While water alone facilitates this oxidation, the presence of sunlight can further oxidize TDGO to 2,2'-Sulfonyldiethanol (TDGO2). [] This stepwise oxidation highlights the environmental persistence and transformation pathways of TDG and its oxidized derivatives.
Q3: What insights do we have into the coordination chemistry of 2,2'-Sulfinyldiethanol?
A3: Research indicates that 2,2'-Sulfinyldiethanol can act as a ligand in coordination complexes. Studies have explored its interaction with metal ions like cobalt(II) and palladium(II). [] Additionally, 2,2'-Sulfinyldiethanol forms complexes with first-row transition metal(II) perchlorates. [] This coordination behavior is likely influenced by the presence of oxygen and sulfur donor atoms within the 2,2'-Sulfinyldiethanol molecule.
Q4: Are there any known reactions of 2,2'-Thiodiethanol that produce 2,2'-Sulfinyldiethanol?
A4: The reaction of 2,2'-Thiodiethanol with Chloramine-T (sodium N-Chlorotoluene-p-sulfonamide) yields 2,2'-Sulfinyldiethanol as one of the products. [] This reaction also produces 2,2'-(p-Tolylsulfonylimino-λ4-sulfanyl)diethanol monohydrate. [] The crystal and molecular structures of both products were determined, offering valuable insights into the reaction mechanism and the structural characteristics of 2,2'-Sulfinyldiethanol. []
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